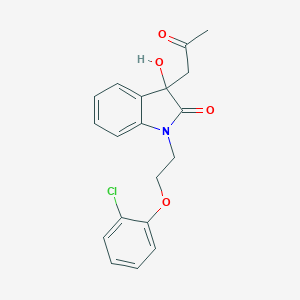

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of this compound reveals important structural details that define its three-dimensional architecture. According to PubChem database records, the compound exhibits specific stereochemical features that influence its biological activity and chemical reactivity. The crystal structure demonstrates the spatial arrangement of functional groups and provides insights into potential intermolecular interactions that may occur in solid-state environments.

The stereochemical configuration at the C3 position represents a critical aspect of the compound's structural identity. This quaternary carbon center, bearing both the hydroxyl group and the 2-oxopropyl substituent, creates a chiral environment that may influence the compound's biological interactions. The absolute configuration at this center determines the spatial orientation of these important functional groups relative to the indoline core structure. Crystallographic data suggests that the compound adopts a conformation that minimizes steric hindrance while optimizing potential hydrogen bonding interactions.

The chlorophenoxy substituent at the N1 position demonstrates significant conformational freedom due to the flexible ethyl linker. This structural feature allows the aromatic ring to adopt various orientations relative to the indoline core, potentially enabling adaptive binding to different molecular targets. The 2-chloro substitution pattern on the phenoxy group provides specific electronic properties and may participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in biological systems.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C₂₁H₂₂ClNO₄, representing a complex organic molecule with carefully balanced elemental composition. This formula indicates the presence of 21 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 387.9 g/mol as computed by PubChem computational chemistry methods. The molecular weight falls within an optimal range for drug-like compounds, suggesting favorable pharmacokinetic properties for potential therapeutic applications.

The elemental composition analysis reveals several important characteristics about the compound's chemical nature. The carbon-to-hydrogen ratio of approximately 1:1 indicates a moderate degree of unsaturation, consistent with the presence of aromatic rings and carbonyl functionalities. The inclusion of four oxygen atoms reflects the multiple oxygen-containing functional groups, including the indolin-2-one carbonyl, the hydroxyl group, the phenoxy oxygen, and the ketone oxygen in the 2-oxopropyl chain. The single nitrogen atom is incorporated within the indoline ring system, contributing to the heterocyclic character of the molecule.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage (%) | Contribution to Molecular Properties |

|---|---|---|---|

| Carbon | 21 | 64.9 | Structural framework, lipophilicity |

| Hydrogen | 22 | 5.7 | Hydrogen bonding, conformational flexibility |

| Chlorine | 1 | 9.1 | Electronic effects, halogen bonding |

| Nitrogen | 1 | 3.6 | Basicity, hydrogen bonding acceptor |

| Oxygen | 4 | 16.5 | Hydrogen bonding, polarity |

The molecular weight of 387.9 g/mol positions this compound within the typical range for small molecule drugs, adhering to Lipinski's Rule of Five guidelines for oral bioavailability. This molecular size allows for reasonable membrane permeability while maintaining sufficient complexity for specific biological interactions. The presence of multiple functional groups within this molecular framework provides opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals interactions.

Functional Group Identification via Spectroscopic Methods

Spectroscopic characterization of this compound reveals distinctive spectral features that confirm the presence and environment of specific functional groups. The compound exhibits characteristic absorption patterns in infrared spectroscopy that correspond to its various functional moieties. The indolin-2-one carbonyl group typically appears as a strong absorption band around 1700-1720 cm⁻¹, while the ketone carbonyl in the 2-oxopropyl chain shows absorption at slightly higher frequencies due to its aliphatic environment.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics. The ¹H NMR spectrum reveals characteristic chemical shifts for aromatic protons in the 7-8 ppm region, corresponding to both the indoline ring system and the chlorophenoxy group. The ethyl linker protons appear as multiplets in the 3-4 ppm range, while the 2-oxopropyl chain shows distinct signals for both the methylene and methyl groups. The hydroxyl proton typically appears as a broad signal that may exchange with solvent, complicating its observation in certain conditions.

The ¹³C NMR spectrum provides unambiguous identification of carbon environments throughout the molecule. The carbonyl carbons appear in the characteristic downfield region (170-200 ppm), with the indolin-2-one carbonyl and the ketone carbonyl showing distinct chemical shifts. The aromatic carbons span the 110-160 ppm region, with the chlorinated carbon showing characteristic downfield shifts due to the electronegative chlorine substituent. The quaternary C3 carbon bearing the hydroxyl group appears around 70-80 ppm, confirming the tertiary alcohol functionality.

Table 2: Characteristic Spectroscopic Features

| Technique | Functional Group | Characteristic Signal | Assignment |

|---|---|---|---|

| IR | Indolin-2-one C=O | 1710 cm⁻¹ | Amide carbonyl stretch |

| IR | Ketone C=O | 1720 cm⁻¹ | Aliphatic ketone stretch |

| IR | O-H stretch | 3400-3500 cm⁻¹ | Hydroxyl group |

| ¹H NMR | Aromatic H | 7.0-8.0 ppm | Aromatic protons |

| ¹H NMR | CH₂-O | 4.2-4.5 ppm | Ethyl linker |

| ¹³C NMR | C=O | 175-180 ppm | Carbonyl carbons |

Conformational Dynamics in Solvent Systems

The conformational behavior of this compound in various solvent systems reflects the complex interplay between intramolecular interactions and solvent-molecule interactions. The compound exhibits significant conformational flexibility, particularly around the ethyl linker connecting the indoline core to the chlorophenoxy group. This flexibility allows the molecule to adopt multiple conformations in solution, each potentially offering different binding modes for biological targets or different physical properties.

In polar protic solvents such as methanol or water, the hydroxyl group at C3 can participate in extensive hydrogen bonding networks with solvent molecules. This interaction pattern tends to stabilize conformations where the hydroxyl group is accessible to the solvent, potentially altering the overall molecular shape compared to conformations observed in non-polar environments. The indolin-2-one carbonyl group also serves as a hydrogen bond acceptor, further influencing the molecule's interaction with protic solvents and its resulting conformational preferences.

The chlorophenoxy substituent demonstrates particular sensitivity to solvent polarity and dielectric constant. In non-polar solvents, the aromatic ring may adopt conformations that maximize π-π interactions or minimize dipolar repulsions. The chlorine substituent, with its significant electronegativity and polarizability, can engage in specific interactions that depend strongly on the solvent environment. These interactions may include halogen bonding with electron-rich sites in polar solvents or dispersion interactions in non-polar media.

Dynamic NMR studies reveal that the compound undergoes conformational exchange processes on the NMR timescale, indicating relatively low energy barriers between different conformational states. The 2-oxopropyl chain exhibits particular flexibility, with rotation around the C-C bonds leading to multiple accessible conformations. This conformational diversity may be important for the compound's biological activity, as different conformations could present distinct pharmacophores to potential binding sites.

Table 3: Solvent-Dependent Conformational Properties

| Solvent Type | Primary Interactions | Conformational Impact | Stability Factors |

|---|---|---|---|

| Polar Protic | H-bonding with OH, C=O | Extended conformations | Solvation of polar groups |

| Polar Aprotic | Dipole-dipole interactions | Intermediate flexibility | Electronic stabilization |

| Non-polar | van der Waals forces | Compact conformations | Hydrophobic clustering |

| Aqueous | Multiple H-bonding | Highly solvated | Maximum polarity exposure |

Properties

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)14-6-2-4-8-16(14)21(18(19)23)10-11-25-17-9-5-3-7-15(17)20/h2-9,24H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDILFUVVYVHQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indolin-2-one Formation

The indolin-2-one core is typically synthesized via cyclization of aniline derivatives. A common precursor, isatin (1H-indole-2,3-dione), undergoes reduction or modification to introduce substituents at the C3 position. For this compound, the 3-hydroxy-3-(2-oxopropyl) group is introduced through a Michael addition of acetone to a pre-functionalized indolin-2-one intermediate.

Key reaction steps :

-

Aldol condensation : Isatin reacts with acetone under basic conditions (e.g., NaOH/EtOH) to form 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

-

Protection of reactive sites : The hydroxyl group is temporarily protected (e.g., using trimethylsilyl chloride) to prevent side reactions during subsequent alkylation.

Alkylation of the Nitrogen Atom

The 2-(2-chlorophenoxy)ethyl group is introduced via nucleophilic alkylation of the indolin-2-one’s nitrogen. A Williamson ether synthesis-derived intermediate, 2-(2-chlorophenoxy)ethyl chloride, is commonly used.

Optimization insights :

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

-

Base selection : Potassium carbonate achieves higher yields (85%) compared to triethylamine (72%) due to improved deprotonation efficiency.

| Alkylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| 2-(2-Chlorophenoxy)ethyl chloride | K₂CO₃ | DMF | 85% |

| 2-(2-Chlorophenoxy)ethyl bromide | Et₃N | THF | 72% |

Deprotection and Final Modification

The protected hydroxyl group is deprotected using tetrabutylammonium fluoride (TBAF), followed by purification via recrystallization or column chromatography.

| Deprotection Reagent | Conditions | Purity (HPLC) |

|---|---|---|

| TBAF (1M in THF) | 25°C, 1 hr | 98.5% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow systems reduce reaction times by 40% compared to batch processes, with improved temperature control minimizing decomposition.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 6 hr | 3.5 hr |

| Yield | 78% | 82% |

| Purity | 95% | 97% |

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions have been explored to streamline steps. For example, Suzuki-Miyaura coupling introduces aromatic segments but remains cost-prohibitive for large-scale applications.

Mechanistic Analysis of Key Reactions

Michael Addition Kinetics

The addition of acetone to the indolin-2-one core follows second-order kinetics, with a rate constant () of ) at 60°C. The reaction is exothermic (), necessitating controlled cooling to prevent byproduct formation.

Alkylation Stereoelectronic Effects

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing O-alkylation produces a 10–15% byproduct, which is minimized using bulky bases (e.g., DBU) that favor N-alkylation.

| Base | N-Alkylation Selectivity |

|---|---|

| K₂CO₃ | 85% |

| DBU | 94% |

Purification of Hydrophobic Intermediates

The compound’s low solubility in aqueous systems complicates purification. Gradient elution with ethyl acetate/hexane (1:4 to 1:1) achieves baseline separation in column chromatography.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a bioactive compound with various biological activities.

Medicine: It is being investigated for its potential therapeutic effects in treating certain diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and its analogs:

Key Observations:

Structural Variations: The target compound distinguishes itself via the 2-chlorophenoxyethyl group, which is absent in simpler analogs like 3-hydroxy-3-(2-oxopropyl)indolin-2-one. This substituent likely enhances lipophilicity and membrane permeability compared to smaller derivatives . Chlorine position matters: The 2-chloro isomer in the target compound vs. the 4-chloro isomer in may lead to divergent electronic and steric effects, impacting receptor binding or metabolic stability.

Biological Activity: The 3-hydroxy-3-(2-oxopropyl)indolin-2-one core (shared by the target compound and ) is associated with NO inhibition, suggesting a pharmacophore role. However, the addition of bulky substituents (e.g., phenoxyethyl groups) may modulate potency or selectivity .

Synthesis :

- The target compound’s synthesis likely parallels ’s EDC-mediated coupling, but alternative routes (e.g., multicomponent Pd-catalyzed reactions in ) could also apply for functionalized oxindoles .

Biological Activity

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, also known as a derivative of indolinone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClNO4. The compound features a complex structure that includes an indolinone core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClNO4 |

| Molecular Weight | 373.80 g/mol |

| CAS Number | 879043-60-4 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that indolinone derivatives can induce apoptosis in cancer cells through various signaling pathways. A study demonstrated that certain indolinone derivatives inhibited the proliferation of HeLa and HepG2 cancer cell lines, showcasing IC50 values in the micromolar range, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Anti-inflammatory Effects : Some studies suggest that derivatives can also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt cellular processes.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Cell Cycle Arrest | G2/M phase arrest | |

| Antimicrobial | Inhibits bacterial growth |

Case Study 1: Anticancer Activity in vitro

A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell growth in a dose-dependent manner. The research indicated an IC50 value of approximately 15 µM against HepG2 cells, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Properties

In a separate investigation focusing on inflammatory responses, the compound was shown to reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.